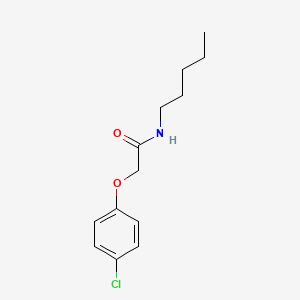
2-(4-chlorophenoxy)-N-pentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-pentylacetamide is an organic compound characterized by the presence of a chlorophenoxy group and a pentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-pentylacetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Amidation: The 4-chlorophenoxyacetic acid is then reacted with pentylamine to form this compound. This step usually requires a coupling agent like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for nucleophilic attack by the amine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-pentylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorophenoxy derivatives on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-pentylacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenoxy group can mimic natural substrates, allowing the compound to modulate biological pathways. The pentylacetamide moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A precursor in the synthesis of 2-(4-chlorophenoxy)-N-pentylacetamide, known for its use as a plant growth regulator.
2-(4-chlorophenoxy)-N-methylacetamide: Similar in structure but with a methyl group instead of a pentyl group, affecting its physical and chemical properties.
2-(4-bromophenoxy)-N-pentylacetamide: A bromine-substituted analog, which may exhibit different reactivity and biological activity.
Uniqueness
This compound is unique due to its specific combination of a chlorophenoxy group and a pentylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-pentylacetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-2-3-4-9-15-13(16)10-17-12-7-5-11(14)6-8-12/h5-8H,2-4,9-10H2,1H3,(H,15,16) |
InChI Key |
HTUYHTPTQCCOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















